3,3-Difluoroalanine

alanine racemase suicide substrate partition ratio

3,3-Difluoroalanine (β,β-difluoroalanine; CAS 59729-23-6; molecular formula C₃H₅F₂NO₂; MW 125.07 g/mol) is a non‑proteinogenic amino acid in which both β‑hydrogens of alanine are replaced by fluorine atoms. The resulting CHF₂ group confers unique electronic and stereoelectronic properties: it depresses the pKₐ of the amino acid relative to alanine, enables the CHF₂ moiety to serve as a hydrogen‑bond donor of distinct character, and creates a β‑carbon susceptible to enzyme‑catalyzed fluoride elimination.

Molecular Formula C3H5F2NO2
Molecular Weight 125.07 g/mol
CAS No. 59729-23-6
Cat. No. B1222937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroalanine
CAS59729-23-6
Synonyms3,3-difluoroalanine
beta, beta-difluoroalanine
Molecular FormulaC3H5F2NO2
Molecular Weight125.07 g/mol
Structural Identifiers
SMILESC(C(F)F)(C(=O)O)N
InChIInChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m0/s1
InChIKeyRDWIWGLYYQZMFQ-SFOWXEAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoroalanine (CAS 59729-23-6): A β,β-Difluorinated Alanine for Mechanism-Based Enzyme Inhibition and Peptide Engineering


3,3-Difluoroalanine (β,β-difluoroalanine; CAS 59729-23-6; molecular formula C₃H₅F₂NO₂; MW 125.07 g/mol) is a non‑proteinogenic amino acid in which both β‑hydrogens of alanine are replaced by fluorine atoms. The resulting CHF₂ group confers unique electronic and stereoelectronic properties: it depresses the pKₐ of the amino acid relative to alanine, enables the CHF₂ moiety to serve as a hydrogen‑bond donor of distinct character, and creates a β‑carbon susceptible to enzyme‑catalyzed fluoride elimination [1]. These features have positioned 3,3‑difluoroalanine as a mechanism‑based (suicide) substrate for alanine racemase and as a building block for fluorinated peptides with tunable hydrophobicity [2].

Why Generic β‑Fluoro‑ or β,β,β‑Trifluoroalanine Cannot Substitute 3,3‑Difluoroalanine in Targeted Biochemical Applications


The alanine racemase family of enzymes processes β‑halogenated alanine analogs via a common pyridoxal‑5′‑phosphate (PLP)‑mediated elimination mechanism, yet the fate of the resulting aminoacrylate · PLP complex depends critically on the number of fluorine atoms at C3. Monofluoroalanine generates a stable, irreversibly inactivated enzyme adduct (partition ratio ≈ 820) [1]; trifluoroalanine is an exceptionally efficient suicide substrate that turns over fewer than 10 molecules per inactivation event [1]; whereas difluoroalanine occupies an intermediate landscape—displaying partition ratios of 2 600 – 5 000 and producing a labile enzyme derivative that can slowly regain activity [1]. Consequently, for experiments requiring reversible or tunable racemase inactivation, or for applications where the CHF₂ hydrogen‑bond donor character or the hydrophobicity profile of the difluoroalanine side chain (comparable to isoleucine but with a smaller van der Waals volume [2]) is critical, neither the mono‑ nor the trifluoro analog can serve as a functional replacement. Substitution without quantitative benchmarking would alter both the kinetic signature of enzyme processing and the physicochemical properties of the derived peptides.

Quantitative Differentiation of 3,3‑Difluoroalanine from Fluorinated Alanine Analogs: Physical Chemistry, Enzyme Kinetics, and Peptide Biophysics


Partition Ratio and Inactivation Kinetics of 3,3‑Difluoroalanine vs. Mono‑ and Trifluoroalanine Suicide Substrates for E. coli Alanine Racemase

When processed by Escherichia coli B alanine racemase, the D‑isomer of 3,3‑difluoroalanine exhibits a partition ratio (catalytic turnovers per inactivation event) of 5 000 and a limiting inactivation rate constant (kinact) of 2.2 min⁻¹; the L‑isomer shows a partition ratio of 2 600 and a kinact of 0.33 min⁻¹ [1]. In contrast, DL‑β‑fluoroalanine (monofluoroalanine) gives a uniform partition ratio of 820 for both enantiomers, while DL‑β,β,β‑trifluoroalanine turns over fewer than 10 times per enzyme molecule inactivated, with an estimated kinact ≤ 1.0 min⁻¹ [1]. The 6‑ to over 500‑fold difference in partition ratio quantitatively defines the distinct inactivation efficiency windows available to the three fluoroalanine analogs [1].

alanine racemase suicide substrate partition ratio

Hydrophobic Contribution of the CHF₂ Side Chain in Peptides: 3,3‑Difluoroalanine Matches Isoleucine with a Smaller van der Waals Volume

Incorporation of (R)‑ or (S)‑difluoroalanine into the central position of the tripeptide H₂N‑Ala‑DfAla‑Leu‑OH yielded diastereomerically pure peptides. Chromatographic hydrophobicity index (ϕ) measurements showed that the hydrophobic contribution of the CHF₂ side chain is virtually identical to that of the isoleucine side chain, despite the CHF₂ group possessing a smaller van der Waals volume [1]. By comparison, trifluoromethylated amino acids (CF₃) typically induce a much larger hydrophobicity increase, exceeding even that of isoleucine [2]. This gradation—CH₃ < CHF₂ (≈ Ile) < CF₃—provides a quantitative framework for tuning peptide lipophilicity without altering steric bulk [1][2].

peptide hydrophobicity fluorinated amino acid chromatographic hydrophobicity index

Stability of the Inactivated Enzyme · Substrate Adduct: 3,3‑Difluoroalanine Generates a Labile Derivative, Distinct from the Stable Adducts of Mono‑ and Trifluoroalanine

Enzyme inactivation by monofluoroalanine and trifluoroalanine yields a stable covalent adduct that does not spontaneously regenerate active enzyme; by contrast, both enantiomers of difluoroalanine produce labile enzyme derivatives from which catalytic activity can slowly recover [1]. This difference is attributed to the oxidation state at the β‑carbon of the substrate fragment adducted to the enzyme. The reversible nature of difluoroalanine‑inactivated racemase provides a unique tool for studying enzyme dynamics that is unavailable with the irreversible mono‑ and trifluoro analogs [1].

enzyme adduct stability alanine racemase mechanism-based inhibition

Electronic Band Structure: Fluorine Substitution Converts Alanine from an Indirect to a Direct Band Gap Insulator

Density functional theory (DFT) calculations comparing crystalline L‑alanine, monofluoroalanine, and difluoroalanine reveal that L‑alanine is an indirect band gap insulator, whereas both mono‑ and difluoroalanine are direct band gap insulators [1]. Fluorine substitution also reduces the magnitude of the band gap, producing optically tailored direct wide‑band‑gap materials with enhanced optical properties in the ultraviolet region [1]. Although the study does not report separate band gap energies for mono‑ vs. difluoroalanine, the indirect‑to‑direct transition is a class‑level feature of fluorine‑substituted alanines that distinguishes them from the parent amino acid.

band gap engineering fluorinated amino acid DFT calculation

Optimal Deployment Scenarios for 3,3‑Difluoroalanine Driven by Quantitative Differentiation Evidence


Probing Alanine Racemase Dynamics with Tunable, Reversible Inactivation

The combination of a moderate partition ratio (2 600–5 000) and the formation of a labile enzyme derivative [1] makes 3,3‑difluoroalanine the preferred tool for time‑resolved studies of alanine racemase. Unlike the irreversible adducts from mono‑ or trifluoroalanine, the difluoroalanine‑inactivated enzyme can recover activity, enabling pulse‑chase or washout protocols that dissect the kinetic steps of inactivation and reactivation.

Fine‑Tuning Peptide Lipophilicity Without Increasing Steric Bulk

In peptide‑based drug candidates, replacing an isoleucine or leucine residue with 3,3‑difluoroalanine preserves high local hydrophobicity (comparable to Ile) while reducing the van der Waals volume occupied by the side chain [2]. This is particularly valuable when optimizing binding to sterically constrained hydrophobic pockets in protease inhibitors or GPCR ligands.

Mechanistic Enzyme Studies Requiring Intermediate Suicide Substrate Efficiency

When investigating PLP‑dependent enzymes that process β‑halogenated alanines, 3,3‑difluoroalanine fills a gap between monofluoroalanine (partition ratio 820, stable adduct) and trifluoroalanine (partition ratio < 10, ultra‑efficient inactivation) [1]. Its intermediate efficiency allows researchers to monitor the accumulation of reaction intermediates or to study partitioning between catalytic turnover and inactivation under varied conditions.

Solid‑State Optical Materials Based on Fluorinated Amino Acid Crystals

For applications in UV‑active nonlinear optical devices, crystalline 3,3‑difluoroalanine exhibits a direct band gap—as opposed to the indirect band gap of natural L‑alanine [3]—which enhances optical transitions in the ultraviolet region. When combined with the compound’s hydrogen‑bond donor capacity (CHF₂ group [2]), it may serve as a building block for engineered crystal lattices with tailored optical and supramolecular properties.

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